molecular formula C8H10FNO2S B3279413 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane CAS No. 69242-99-5

1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane

Cat. No. B3279413
CAS RN: 69242-99-5
M. Wt: 203.24 g/mol
InChI Key: RHCFUYZLLFTQQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane, also known as AFT-1, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of thiazole derivatives and has been found to have interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane involves the binding of the compound to specific proteins in cells and tissues. This binding results in a change in the fluorescence properties of 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane, allowing for the visualization and tracking of these proteins. 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane has also been found to inhibit the activity of certain enzymes, which may contribute to its potential use in drug discovery.
Biochemical and Physiological Effects:
1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane has been found to have interesting biochemical and physiological effects. In vitro studies have shown that 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane can selectively bind to proteins in cells and tissues, allowing for the visualization and tracking of these proteins. 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane has also been found to inhibit the activity of certain enzymes, which may have implications for drug discovery. In vivo studies have shown that 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane is well-tolerated and has a low toxicity profile.

Advantages and Limitations for Lab Experiments

1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use in research. 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane is also highly selective for certain proteins and enzymes, allowing for specific targeting of these molecules. However, there are also limitations to the use of 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane in lab experiments. Its fluorescence properties may be affected by certain environmental factors, such as pH and temperature. Additionally, 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane may not be suitable for use in certain biological systems, as it may interfere with normal cellular processes.

Future Directions

There are several future directions for the study of 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane. One potential direction is the further optimization of the synthesis method to improve the yield and purity of 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane. Another direction is the development of new derivatives of 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane with improved properties, such as increased selectivity or alternative fluorescence properties. Additionally, the use of 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane in drug discovery may be explored further, with a focus on identifying new targets for inhibition. Overall, the study of 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane has the potential to contribute to the development of new tools for imaging and drug discovery.

Scientific Research Applications

1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane has been studied for its potential use as a fluorescent probe for imaging biological systems. This compound has been found to selectively bind to proteins in cells and tissues, allowing for the visualization and tracking of these proteins in real-time. 1-Acetoxy-2-(2-fluoro-4-methyl-thiazol-5-yl)-ethane has also been studied for its potential use in drug discovery, as it has been found to inhibit the activity of certain enzymes that are involved in disease processes.

properties

IUPAC Name

2-(2-fluoro-4-methyl-1,3-thiazol-5-yl)ethyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-5-7(13-8(9)10-5)3-4-12-6(2)11/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCFUYZLLFTQQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)F)CCOC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Acetoxyethyl)-2-fluoro-4-methylthiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.